molecular formula C19H19BrNP B2679557 N-(triphenylphosphoranylidene)methanamine hydrobromide CAS No. 85903-79-3

N-(triphenylphosphoranylidene)methanamine hydrobromide

Cat. No.: B2679557
CAS No.: 85903-79-3
M. Wt: 372.246
InChI Key: SKZMTDFLBPMYIR-UHFFFAOYSA-N
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Description

N-(triphenylphosphoranylidene)methanamine hydrobromide: is a chemical compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a methanamine moiety, with a hydrobromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(triphenylphosphoranylidene)methanamine hydrobromide typically involves the reaction of triphenylphosphine with a suitable methanamine derivative under controlled conditions. One common method involves the use of a Grignard reagent to form the triphenylphosphoranylidene intermediate, which is then reacted with methanamine to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(triphenylphosphoranylidene)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds .

Scientific Research Applications

Chemistry: N-(triphenylphosphoranylidene)methanamine hydrobromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of heterocyclic compounds and as a catalyst in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(triphenylphosphoranylidene)methanamine hydrobromide involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .

Comparison with Similar Compounds

Uniqueness: N-(triphenylphosphoranylidene)methanamine hydrobromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphoranylidene derivatives. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methylimino(triphenyl)-λ5-phosphane;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NP.BrH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZMTDFLBPMYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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